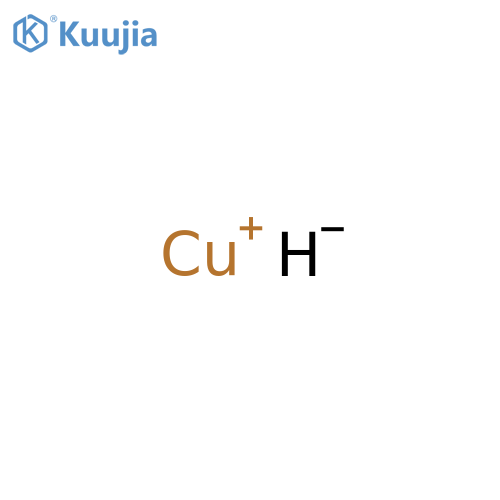Cas no 13517-00-5 (Copper hydride (CuH))

Copper hydride (CuH) structure
商品名:Copper hydride (CuH)
Copper hydride (CuH) 化学的及び物理的性質
名前と識別子
-
- Copper hydride (CuH)
- copper monohydride
- Copper(I)Hydride
- CUPROUS HYDRIDE
- (BDP)Cu(H)
- "Hot" Stryker′s Reagent
- Copper hydride
- Hydridecopper(I)
- Copper hydride (CuH) solution
- Copper hydride (CuH) solution in toluene
- Cuprous hydride - in toluene
- 13517-00-5
- Q133761
- Cu(I) hydride
- copper(i) hydride
-
- MDL: MFCD16621396
- インチ: 1S/Cu.H/q+1;-1
- InChIKey: ATPYNOHWDGGITE-UHFFFAOYSA-N
- ほほえんだ: [Cu+].[H-]
計算された属性
- せいみつぶんしりょう: 63.93740
- どういたいしつりょう: 63.937422g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 1
- 回転可能化学結合数: 0
- 複雑さ: 0
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 何もない
じっけんとくせい
- 密度みつど: 6.38 [CRC10]
- ゆうかいてん: decomposes at >60℃ [KIR78]
- フラッシュポイント: 華氏温度:42.8°f
摂氏度:6°c - PSA: 0.00000
- LogP: -0.00250
- 濃度: in toluene
- ようかいせい: decomposes in H2O at 65°C [CRC10]
Copper hydride (CuH) セキュリティ情報
-
記号:



- シグナルワード:Danger
- 危害声明: H225-H304-H315-H336-H361d-H373
- 警告文: P210-P261-P281-P301+P310-P331
- 危険物輸送番号:UN1294 - class 3 - PG 2 - Toluene, solution
- WGKドイツ:3
- 危険カテゴリコード: 63-11-38-48/20-65-67
- セキュリティの説明: 9-16-33-36/37-60-62
-
危険物標識:


- ちょぞうじょうけん:−20°C
Copper hydride (CuH) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 706515-100ML |
Copper hydride (CuH) |
13517-00-5 | in toluene | 100ML |
¥1614.08 | 2022-02-24 |
Copper hydride (CuH) 関連文献
-
1. Studies of copper hydride. Part 1.—Synthesis and solid-state stabilityNuala P. Fitzsimons,William Jones,Patrick J. Herley J. Chem. Soc. Faraday Trans. 1995 91 713
-
Howard Z. Ma,Allan J. Canty,Richard A. J. O'Hair Dalton Trans. 2023 52 1574
-
3. Studies of copper hydride. Part 2.—Transmission electron microscopyPatrick J. Herley,Nuala P. Fitzsimons,William Jones J. Chem. Soc. Faraday Trans. 1995 91 719
-
Panitat Hasin,Yiying Wu Chem. Commun. 2012 48 1302
-
Jianhui Chen,Zhan Lu Org. Chem. Front. 2018 5 260
13517-00-5 (Copper hydride (CuH)) 関連製品
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 503537-97-1(4-bromooct-1-ene)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
